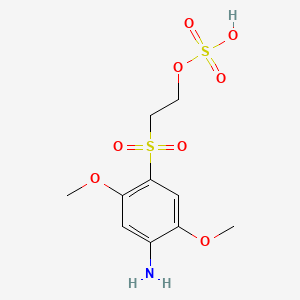

2-((4-Amino-2,5-dimethoxyphenyl)sulfonyl)ethyl hydrogen sulfate

Description

Propriétés

IUPAC Name |

2-(4-amino-2,5-dimethoxyphenyl)sulfonylethyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO8S2/c1-17-8-6-10(9(18-2)5-7(8)11)20(12,13)4-3-19-21(14,15)16/h5-6H,3-4,11H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIYUMNTOZTPCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)OC)S(=O)(=O)CCOS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067232 | |

| Record name | Ethanol, 2-[(4-amino-2,5-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26672-24-2 | |

| Record name | Ethanol, 2-[(4-amino-2,5-dimethoxyphenyl)sulfonyl]-, 1-(hydrogen sulfate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26672-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-((4-amino-2,5-dimethoxyphenyl)sulfonyl)-, 1-(hydrogen sulfate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026672242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[(4-amino-2,5-dimethoxyphenyl)sulfonyl]-, 1-(hydrogen sulfate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[(4-amino-2,5-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-amino-2,5-dimethoxyphenyl)sulphonyl]ethyl hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((4-Amino-2,5-dimethoxyphenyl)sulfonyl)ethyl hydrogen sulfate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXQ97AF88J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Route Overview

The primary method for synthesizing this compound involves the following key steps:

Starting Material : The synthesis typically begins with 4-amino-2,5-dimethoxybenzenesulfonyl chloride.

Reaction with Ethanol : The sulfonyl chloride is reacted with ethanol in the presence of a base such as pyridine. This reaction forms the corresponding sulfonyl ethyl ester.

Introduction of Hydrogen Sulfate : The resulting ester is treated with sulfuric acid to introduce the hydrogen sulfate group, yielding the target compound.

Reaction Conditions

The reaction conditions are crucial for optimizing yield and purity. The following factors should be considered:

Temperature : Reactions are typically conducted at controlled temperatures to prevent decomposition or side reactions.

Time : Reaction time can vary; however, sufficient time must be allowed for complete conversion of starting materials.

Solvents : The choice of solvent affects solubility and reaction kinetics. Common solvents include ethanol and dimethylformamide.

Industrial Production Methods

In industrial settings, the production of 2-((4-Amino-2,5-dimethoxyphenyl)sulfonyl)ethyl hydrogen sulfate may involve:

Large-scale Reactors : Utilizing reactors designed for efficient heat and mass transfer.

Controlled Conditions : Maintaining specific temperature and pressure conditions to enhance yield.

Purification Techniques : Employing methods such as recrystallization or chromatography to achieve desired purity levels.

| Step | Reagent/Condition | Notes |

|---|---|---|

| Starting Material | 4-amino-2,5-dimethoxybenzenesulfonyl chloride | Essential precursor for synthesis |

| Reaction | Ethanol + Base (e.g., Pyridine) | Forms sulfonyl ethyl ester |

| Sulfonation | Sulfuric acid | Introduces hydrogen sulfate group |

| Temperature | Controlled (varies by method) | Critical for reaction efficiency |

| Time | Varies (typically hours) | Ensures complete reaction |

| Purification | Recrystallization/Chromatography | Achieves high purity |

Recent studies have focused on optimizing the synthesis of this compound to improve yields and reduce by-products. Key findings include:

Utilizing alternative solvents can enhance reaction rates and product yields.

Modifying reaction times and temperatures can lead to significant improvements in purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-((4-Amino-2,5-dimethoxyphenyl)sulfonyl)ethyl hydrogen sulfate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonyl group can be reduced to form thiol derivatives.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Thiol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 2-((4-Amino-2,5-dimethoxyphenyl)sulfonyl)ethyl hydrogen sulfate is primarily used as an intermediate in the synthesis of complex organic molecules. Its structural features allow it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Chemical Reactions

| Reaction Type | Description |

|---|---|

| Oxidation | The amino group can be oxidized to form nitro derivatives using agents like potassium permanganate. |

| Reduction | The sulfonyl group can be reduced to thiol derivatives with reducing agents such as lithium aluminum hydride. |

| Substitution | Methoxy groups can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide. |

Biology

This compound is also employed in biological studies, particularly in enzyme inhibition and protein interactions. Its ability to interact with specific enzymes makes it a valuable tool in understanding biochemical pathways.

Preliminary studies suggest that this compound may exhibit:

- Antitumor Activity : Research indicates that compounds with similar structural motifs demonstrate cytotoxicity against various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound A | Jurkat | 1.61 ± 1.92 |

| Compound B | HT29 | 1.98 ± 1.22 |

- Antibacterial Activity : The antibacterial potential has been evaluated against both Gram-positive and Gram-negative bacteria.

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| Compound D | E. coli | 93.7 |

| Compound E | Staphylococcus aureus | 46.9 |

Medicine

In medicinal research, this compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the sulfonyl group is believed to contribute to these effects.

Case Study 1: Antitumor Activity

A study conducted on sulfonamide derivatives demonstrated that compounds similar to this compound exhibit significant cytotoxicity against tumor cells. The structure-activity relationship (SAR) analysis indicated that electron-donating groups enhance cytotoxic activity.

Case Study 2: Antibacterial Efficacy

Research on the antibacterial properties of similar compounds showed that modifications to the phenyl ring significantly impact efficacy against resistant bacterial strains. The presence of electron-withdrawing groups was found to enhance antibacterial activity.

Mécanisme D'action

The mechanism of action of 2-((4-Amino-2,5-dimethoxyphenyl)sulfonyl)ethyl hydrogen sulfate involves:

Molecular Targets: The compound interacts with specific enzymes and proteins, inhibiting their activity.

Pathways Involved: It affects various biochemical pathways, including those related to inflammation and cell proliferation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Substituent Effects on Reactivity: The target compound (26672-24-2) features 2,5-dimethoxy and 4-amino groups on the phenyl ring. These electron-donating groups enhance electrophilic substitution reactivity, making it ideal for dye synthesis . CAS 2494-89-5 lacks methoxy groups, reducing steric hindrance but limiting solubility in organic solvents compared to the target compound . CAS 10079-20-6 has a single methoxy group at the 4-position, which may alter electronic effects and reduce dye-binding efficiency relative to the target .

Functional Group Impact on Applications :

- The 3-oxobutanamido group in CAS 116390-88-6 introduces a ketone moiety, expanding its utility in pharmaceuticals (e.g., as a prodrug intermediate) . This contrasts with the target compound’s exclusive use in dyes.

- The ethyl hydrogen sulfate moiety in all compounds enhances water solubility, but the target’s dimethoxy groups further improve compatibility with hydrophobic textile fibers .

Physicochemical Properties :

- Molecular Weight : The target compound (341.36 g/mol) strikes a balance between solubility and stability. Higher molecular weight analogs (e.g., 425.43 g/mol for CAS 116390-88-6) may face challenges in diffusion during dyeing processes .

- pKa : Predicted pKa of the target compound is -3.92 ± 0.18, indicating strong acidity due to the sulfate group, which is critical for dye-fiber covalent bonding .

Industrial Relevance :

Research Findings and Trends

- Dye Synthesis : The target compound’s 2,5-dimethoxy groups are critical for achieving bright, lightfast yellow and blue shades in reactive dyes, outperforming analogs with fewer substituents .

- Environmental Impact: Fluorinated analogs (e.g., CAS 68957-53-9 in ) are being phased out due to persistence in ecosystems, whereas the target compound’s non-fluorinated structure aligns with green chemistry trends .

Activité Biologique

2-((4-Amino-2,5-dimethoxyphenyl)sulfonyl)ethyl hydrogen sulfate, also known by its CAS number 2494-89-5, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₁N₁O₆S₂

- Molecular Weight : 281.31 g/mol

- CAS Number : 2494-89-5

- Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various cellular targets. Preliminary studies suggest that it may exhibit antitumor , antibacterial , and anti-inflammatory properties.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, sulfonamide derivatives have demonstrated inhibition of cell proliferation in tumor cells, suggesting that the presence of the sulfonyl group in our compound may contribute to similar effects.

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound A | Jurkat | 1.61 ± 1.92 |

| Compound B | HT29 | 1.98 ± 1.22 |

| Compound C | A431 | < Doxorubicin |

The structure-activity relationship (SAR) analysis indicates that electron-donating groups at specific positions on the phenyl ring enhance cytotoxic activity, which may also apply to our compound due to its amino and methoxy substituents .

Antibacterial Activity

The antibacterial potential of similar compounds has been evaluated using the minimum inhibitory concentration (MIC) method against both Gram-positive and Gram-negative bacteria. The findings suggest that the presence of electron-withdrawing groups can enhance antibacterial efficacy.

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| Compound D | E. coli | 93.7 |

| Compound E | Staphylococcus aureus | 46.9 |

The SAR studies indicate that modifications to the phenyl ring significantly impact antibacterial activity, with specific groups enhancing efficacy against resistant strains .

Anti-inflammatory Effects

Preliminary data suggest that compounds with similar structures may modulate inflammatory pathways. For example, sulfonamides have been reported to inhibit pro-inflammatory cytokines, indicating a potential role for our compound in inflammatory disease management.

Study on Antitumor Activity

A study published in a peer-reviewed journal assessed the antiproliferative activity of various sulfonamide derivatives, including those structurally related to our compound. The results showed promising activity against multiple cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Study on Antibacterial Properties

Another research effort focused on evaluating the antibacterial properties of sulfonamide derivatives against multi-drug resistant bacterial strains. The study highlighted how structural modifications influenced antibacterial potency and suggested further exploration into optimizing these compounds for therapeutic use .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((4-Amino-2,5-dimethoxyphenyl)sulfonyl)ethyl hydrogen sulfate, and how can intermediates be characterized?

- Methodology : The compound is synthesized via a multi-step process:

Condensation : React 1-chloro-4-nitrobenzene with 2-mercaptoethanol in the presence of alkali to form 2-(4-nitrophenylthio)ethanol .

Oxidation : Treat with 50% hydrogen peroxide to oxidize the thioether to a sulfonyl group, yielding 2-(4-nitrophenylsulfonyl)ethanol .

Reduction : Reduce the nitro group to an amine (e.g., catalytic hydrogenation) to obtain 2-(4-aminophenylsulfonyl)ethanol .

Esterification : React with sulfuric acid to form the final hydrogen sulfate ester .

- Characterization : Use NMR (¹H/¹³C) to confirm sulfonyl and sulfate ester groups, mass spectrometry (MS) for molecular weight verification (281.31 g/mol), and HPLC to assess purity .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodology :

- Storage : Store in airtight, light-resistant containers at -20°C to prevent hydrolysis of the sulfate ester group.

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity. Monitor degradation via HPLC and IR spectroscopy for sulfate ester bond integrity .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology :

- ¹H NMR : Identify aromatic protons (4-amino-2,5-dimethoxyphenyl group) and ethyl sulfonyl/sulfate protons.

- FT-IR : Confirm sulfonyl (S=O, ~1350-1150 cm⁻¹) and sulfate ester (S-O, ~1250-1050 cm⁻¹) functional groups .

- High-Resolution MS : Verify molecular ion peak at m/z 281.31 and fragmentation patterns .

Advanced Research Questions

Q. What are the mechanistic pathways for hydrolysis or nucleophilic substitution reactions involving the sulfate ester group?

- Methodology :

- Hydrolysis : Under acidic/basic conditions, the sulfate ester undergoes cleavage to form 2-((4-amino-2,5-dimethoxyphenyl)sulfonyl)ethanol. Monitor reaction kinetics via pH-stat titration and characterize products with LC-MS .

- Nucleophilic Substitution : React with amines or thiols (e.g., in buffered solutions) to study sulfonate displacement. Use ²D NMR (HSQC, COSY) to track bond reorganization .

Q. How can researchers design experiments to evaluate the environmental fate of this compound in aquatic systems?

- Methodology :

- Partitioning Studies : Measure logP (octanol-water) to assess hydrophilicity. Use shake-flask methods with UV detection .

- Biodegradation : Incubate with microbial consortia from wastewater; quantify residual compound via LC-MS and monitor metabolic byproducts (e.g., sulfonic acids) .

- Photodegradation : Expose to UV light in simulated sunlight; analyze degradation products using HR-MS and ion chromatography for sulfate release .

Q. What advanced analytical strategies resolve structural ambiguities in derivatives or degradation products?

- Methodology :

- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., amine intermediates) to confirm regiochemistry .

- Tandem MS/MS : Fragment ions help distinguish between positional isomers (e.g., methoxy vs. amino group placement) .

- DFT Calculations : Predict NMR/IR spectra of hypothetical degradation products and compare with experimental data .

Q. How can the compound’s reactivity be modulated for targeted applications in chemical biology or materials science?

- Methodology :

- Derivatization : Introduce fluorophores via amine group conjugation (e.g., FITC labeling) for cellular tracking. Purify via size-exclusion chromatography .

- Polymer Functionalization : Graft onto polymers via sulfonyl/sulfate groups; confirm covalent linkage using XPS and TGA .

Methodological Considerations for Data Contradictions

- Synthetic Yield Discrepancies : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies. Replicate protocols with strict inert atmosphere control to minimize oxidation side reactions .

- Divergent Stability Reports : Standardize testing parameters (e.g., temperature, light exposure) and validate assays with reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.